Thulium trifluoride

描述

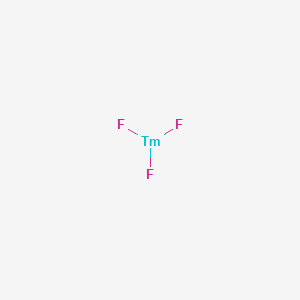

Thulium trifluoride is an inorganic compound with the chemical formula TmF₃. It is a white solid that is part of the lanthanide series of the periodic table. This compound is known for its stability in air and its ability to form a protective layer when exposed to hydrofluoric acid, which prevents further chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Thulium trifluoride can be synthesized through the reaction of thulium oxide (Tm₂O₃) with hydrofluoric acid (HF). The reaction typically occurs under controlled conditions to ensure the complete conversion of thulium oxide to this compound:

Tm2O3+6HF→2TmF3+3H2O

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of thulium oxide using a fluorinating agent such as ammonium bifluoride (NH₄HF₂). This method is preferred due to its efficiency and the high purity of the resulting this compound .

Types of Reactions:

Oxidation: this compound is relatively stable and does not easily undergo oxidation.

Reduction: this compound can be reduced to thulium metal using a strong reducing agent such as calcium.

Substitution: this compound can participate in substitution reactions where the fluoride ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Not commonly observed due to the stability of this compound.

Reduction: Calcium metal is often used as a reducing agent under high-temperature conditions.

Substitution: Reactions with other halides or complexing agents can lead to the formation of different thulium compounds.

Major Products Formed:

Reduction: Thulium metal ™.

Substitution: Various thulium halides or complex compounds depending on the substituting agent.

科学研究应用

Laser Technology

Thulium-Doped Lasers

Thulium trifluoride serves as a critical dopant in solid-state laser systems. The trivalent thulium ion (Tm³⁺) is an excellent activator for laser materials, particularly in the near- and mid-infrared regions (1.5 to 2.3 µm). These wavelengths are crucial for various applications, including medical procedures and remote sensing technologies. For instance, thulium-doped yttrium aluminum garnet (YAG) lasers are widely used in surgical applications due to their precision in cutting and tissue removal .

Performance Characteristics

Thulium-doped lasers exhibit several advantageous characteristics:

- Broad Tunability : Emission wavelengths can be tuned to specific applications.

- Efficient Pumping : They can be efficiently pumped using commercially available semiconductor lasers, reducing operational costs compared to older systems like Ti:sapphire lasers .

- High Output Power : Recent developments have demonstrated significant output power and short pulse durations, making them suitable for high-precision applications .

Medical Imaging

Portable X-ray Machines

One of the earliest applications of thulium is in portable X-ray machines. Thulium-170, an isotope of thulium, emits soft gamma rays when bombarded with nuclear energy. This property is leveraged in portable X-ray devices that are essential in emergency situations where immediate imaging is required .

Laser Treatments

Thulium lasers are also employed in treating various medical conditions, including benign prostatic hyperplasia (BPH). The precise cutting ability of thulium lasers allows for effective treatment with minimal damage to surrounding tissues .

Materials Science

Synthesis of Nanoparticles

this compound has been investigated for its role in synthesizing nanoparticles that enhance the optical properties of materials used in optoelectronic devices. For example, thulium-doped lanthanum fluoride (LaF₃) nanoparticles have been shown to effectively lower the phonon energy within silica-based optical fibers, improving their performance .

CVD Applications

The volatility and chemical properties of thulium complexes make them suitable for chemical vapor deposition (CVD) processes. This compound can be used as a precursor in CVD to create thin films with specific electronic and optical properties .

Thermal Properties and Stability

This compound exhibits favorable thermal stability and low toxicity, making it a safe option for various applications. Its thermal properties allow it to maintain structural integrity under high-temperature conditions, which is essential for both laser applications and material synthesis processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Laser Technology | Thulium-doped YAG lasers | Broad tunability, high output power |

| Medical Imaging | Portable X-ray machines | Emits soft gamma rays |

| Laser Treatments | Treatment for benign prostatic hyperplasia | Precise cutting |

| Materials Science | Synthesis of nanoparticles | Enhanced optical properties |

| CVD Processes | Precursor for thin film deposition | High volatility |

作用机制

The mechanism by which thulium trifluoride exerts its effects is primarily through its interaction with light and its ability to emit radiation. In medical applications, thulium-doped fiber lasers generate high-intensity light that can break down kidney stones through photothermal and micro-explosive effects. The molecular targets include the stone material, which absorbs the laser energy and disintegrates .

相似化合物的比较

Thallium trifluoride (TlF₃): Similar in structure but more toxic and less commonly used.

Ytterbium trifluoride (YbF₃): Another lanthanide trifluoride with similar properties but different applications.

Erbium trifluoride (ErF₃): Used in similar optical applications but has different emission wavelengths.

Uniqueness: Thulium trifluoride is unique due to its specific emission properties in the infrared region, making it highly valuable for medical laser applications. Its stability and ability to form protective layers also distinguish it from other similar compounds .

生物活性

Thulium trifluoride (TmF₃) is an inorganic compound that belongs to the lanthanide series of the periodic table. Its unique properties make it valuable in various scientific and industrial applications, particularly in the fields of chemistry, optics, and medicine. However, its biological activity has not been extensively studied. This article aims to synthesize available data on the biological implications of this compound, focusing on its potential effects, mechanisms of action, and relevant case studies.

This compound is a white solid that exhibits stability in air and low solubility in water. It can be synthesized through various methods, including the reaction of thulium(III) oxide with hydrofluoric acid. The compound's crystalline structure is typically hexagonal, which contributes to its optical properties, particularly in the mid-infrared region.

Mechanism of Action:

- Target : TmF₃ primarily acts as a precursor for synthesizing other thulium compounds.

- Mode of Action : While specific biological mechanisms remain unclear, its interactions with biological systems may involve oxidative stress or cellular signaling pathways due to its potential reactivity with biomolecules .

Biological Activity and Toxicity

Research on the biological activity of this compound is limited, but some studies suggest potential toxicological effects. The following sections summarize findings related to its biological activity.

Toxicological Profile

- Toxicity : this compound has been noted for its toxicity in certain contexts. Exposure to lanthanide compounds can lead to adverse effects on human health, particularly when ingested or inhaled. Case studies have indicated potential neurotoxic effects associated with exposure to lanthanides, which may also apply to TmF₃ .

- Cellular Effects : Preliminary investigations suggest that lanthanides can influence cellular proliferation and apoptosis. For instance, thulium-doped compounds have been studied for their effects on cancer cell lines, although specific data on TmF₃ remains sparse .

Applications in Medicine

This compound is primarily recognized for its applications in medical technologies:

- Laser Technologies : TmF₃ is used in thulium-doped fiber lasers, which are employed in medical procedures such as lithotripsy for breaking down kidney stones. These lasers utilize the unique optical properties of thulium compounds to deliver precise energy to target tissues without causing excessive damage.

- Potential Therapeutic Uses : While direct therapeutic applications of TmF₃ are not well-established, ongoing research into lanthanide-based therapies suggests potential avenues for future investigations into their role in photodynamic therapy and bioimaging .

Case Studies and Research Findings

A review of existing literature reveals limited but significant findings regarding the biological activity of this compound:

化学反应分析

Thermal Decomposition

TmF₃ undergoes decomposition at elevated temperatures, releasing fluorine gas:

This reaction occurs above 1,158°C and is critical for applications requiring controlled fluorine release, such as fluorination processes .

Key Data:

| Decomposition Temperature | Primary Products |

|---|---|

| >1,158°C | TmF₂, F₂ |

Formation from Elemental Thulium and Fluorine

Thulium metal reacts vigorously with fluorine gas at temperatures exceeding 200°C to form TmF₃:

The product is a white crystalline solid, stable under ambient conditions .

Reaction Conditions:

Reaction with Sulfuric Acid

TmF₃ dissolves in dilute sulfuric acid, forming thulium(III) sulfate and hydrogen fluoride:

This reaction highlights TmF₃’s role as a fluoride donor in acidic environments .

Hydrolysis in Water

TmF₃ exhibits limited solubility in cold water but reacts more readily with hot water:

The hydrolysis produces thulium(III) hydroxide and hydrofluoric acid, with the latter posing safety hazards .

Solubility Data:

| Condition | Solubility |

|---|---|

| Cold water | 0.12 g/100 mL |

| Hot water | 2.8 g/100 mL |

Complexation Reactions

TmF₃ forms coordination complexes with polyether ligands, enhancing its utility in chemical vapor deposition (CVD):

These complexes exhibit high volatility, making them suitable for thin-film deposition in optoelectronics .

Notable Complexes:

-

(tfaa = trifluoroacetylacetonate)

-

(hfaa = hexafluoroacetylacetonate)

Fluorination Reactions

TmF₃ acts as a fluorinating agent in reactions with oxides or sulfides. For example, it reacts with thulium(III) oxide in the presence of hydrogen fluoride:

This method is employed in industrial synthesis of high-purity TmF₃ .

Interaction with Halogenating Agents

TmF₃ reacts with nitrogen trifluoride (NF₃) to form mixed oxyfluorides:

This reaction is partial and highly temperature-dependent .

This compound’s reactivity is characterized by its thermal stability, fluoride-donating capability, and adaptability in forming functional complexes. These properties underpin its applications in laser materials, glass doping, and advanced ceramics.

属性

IUPAC Name |

trifluorothulium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Tm/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATUHDXSJTXIHB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Tm](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Tm | |

| Record name | thulium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065612 | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.92943 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13760-79-7 | |

| Record name | Thulium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13760-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013760797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium fluoride (TmF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THULIUM FLUORIDE (TMF3) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY8H9KPZ7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What can you tell us about the electronic shielding properties of Thulium Trifluoride?

A1: Research on the electronic shielding by closed electron shells in salts of trivalent thulium, including this compound, reveals intriguing insights. [] The study investigated the temperature dependence of nuclear quadrupole splitting in these salts. Results showed that distorted closed electron shells contribute to the quadrupole interaction, providing valuable information about electronic shielding factors. Notably, the atomic Sternheimer factor (RQ) was found to be 10% or less. Moreover, the research highlighted substantial shielding of the 4f electrons from the crystal electric field, quantified by the shielding factor σ2. These findings shed light on the electronic environment within this compound and its influence on the compound's properties. []

Q2: Has the thermodynamic behavior of this compound been investigated?

A2: Yes, the enthalpy of formation of this compound has been a subject of scientific investigation. [] Additionally, research utilizing Knudsen effusion mass spectrometry and matrix isolation infrared spectroscopy provided valuable data on the evaporation thermodynamics of this compound. [] Further exploration of its thermodynamic properties involved galvanic-cell measurements using a solid Calcium Fluoride electrolyte. [] These studies contribute to a comprehensive understanding of the thermodynamic behavior of this compound, which is crucial for various applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。